molecular formula C20H26O6 B13913561 Enmein, 13-deoxy-19-hydroxy-, (19R)-

Enmein, 13-deoxy-19-hydroxy-, (19R)-

Cat. No.: B13913561
M. Wt: 362.4 g/mol
InChI Key: CTIGXMGFKDJDRU-QLVGEYSLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Enmein, 13-deoxy-19-hydroxy-, (19R)- involves multiple steps, typically starting from naturally occurring diterpenoids. The synthetic route often includes oxidation, reduction, and substitution reactions to modify the diterpenoid structure . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of Enmein, 13-deoxy-19-hydroxy-, (19R)- is still under research and development. The focus is on developing scalable and cost-effective methods to produce this compound in large quantities. Current methods involve the extraction of precursor compounds from plant sources, followed by chemical modification .

Chemical Reactions Analysis

Types of Reactions

Enmein, 13-deoxy-19-hydroxy-, (19R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing the reaction outcomes.

Major Products Formed

The major products formed from these reactions are typically modified diterpenoids with enhanced biological activity. These products are often tested for their efficacy in inhibiting cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Enmein, 13-deoxy-19-hydroxy-, (19R)- stands out due to its specific structural modifications, which enhance its biological activity compared to other diterpenoids. Its unique ability to inhibit cancer cell proliferation makes it a promising candidate for further research and development in the field of antitumor drugs .

Properties

Molecular Formula

C20H26O6

Molecular Weight

362.4 g/mol

IUPAC Name

(1R,4S,8R,9R,12S,13S,16S,19R)-9,19-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione

InChI

InChI=1S/C20H26O6/c1-9-10-4-5-11-19-8-25-16(23)13(19)18(2,3)7-6-12(19)26-17(24)20(11,14(9)21)15(10)22/h10-13,15-16,22-23H,1,4-8H2,2-3H3/t10-,11-,12-,13+,15+,16+,19+,20-/m0/s1

InChI Key

CTIGXMGFKDJDRU-QLVGEYSLSA-N

Isomeric SMILES

CC1(CC[C@H]2[C@]3([C@@H]1[C@@H](OC3)O)[C@@H]4CC[C@@H]5[C@H]([C@]4(C(=O)C5=C)C(=O)O2)O)C

Canonical SMILES

CC1(CCC2C3(C1C(OC3)O)C4CCC5C(C4(C(=O)C5=C)C(=O)O2)O)C

Origin of Product

United States

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